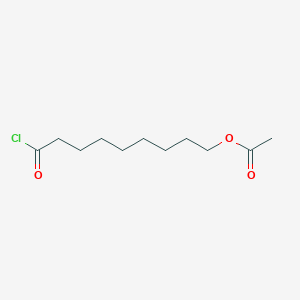

9-Acetoxynonanoyl chloride

Description

9-Acetoxynonanoyl chloride (C₁₁H₁₉ClO₃) is a specialized acyl chloride featuring a nine-carbon aliphatic chain (nonanoyl group) with an acetoxy (-OAc) substituent at the ninth position and a reactive chloride group at the terminal carbonyl. This compound is primarily utilized in organic synthesis as an acylating agent, particularly for introducing the 9-acetoxynonanoyl moiety into target molecules such as esters, amides, or polymers.

Properties

Molecular Formula |

C11H19ClO3 |

|---|---|

Molecular Weight |

234.72 g/mol |

IUPAC Name |

(9-chloro-9-oxononyl) acetate |

InChI |

InChI=1S/C11H19ClO3/c1-10(13)15-9-7-5-3-2-4-6-8-11(12)14/h2-9H2,1H3 |

InChI Key |

CHTBGIZTLPVGGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCCCCCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions:

Reactivity and Stability

- However, its intermediate chain length (C9) balances reactivity and solubility in non-polar solvents .

- Acetyl chloride : Extremely reactive due to minimal steric effects and high electrophilicity, but highly volatile (bp 51–52°C) and hazardous .

- 9-Octadecenoyl chloride: The long hydrophobic chain reduces solubility in polar solvents, making it suitable for lipid modifications but less reactive in aqueous conditions .

- 9-Anthraceneacetyl chloride : Aromatic conjugation stabilizes the carbonyl group, reducing reactivity compared to aliphatic analogs. Ideal for controlled polymerizations .

- 9-Chloroacridine derivative : Exhibits dual reactivity at the acyl chloride and chloroacridinium sites, enabling complex heterocyclic formations. However, the chlorosulfinyl group is prone to cleavage .

Thermal and Physical Properties

- Boiling Points: Longer-chain acyl chlorides (e.g., 9-octadecenoyl chloride) have higher boiling points than shorter analogs. 9-Acetoxynonanoyl chloride likely has a bp between 150–200°C, intermediate between acetyl chloride (51°C) and 9-octadecenoyl chloride (>250°C) .

- Solubility : Polar substituents (e.g., acetoxy) enhance solubility in acetone or ether, whereas aromatic systems (anthracene) favor toluene or DCM .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 9-Acetoxynonanoyl chloride, and how should key spectral features be interpreted?

Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the ester and acyl chloride functional groups. For H NMR, the acetate methyl group typically resonates at δ 2.0–2.1 ppm, while the acyl chloride proton is absent due to rapid exchange. Infrared (IR) spectroscopy should show a strong C=O stretch near 1800 cm for the acyl chloride and ester carbonyl. Cross-validate results with mass spectrometry (MS) to confirm molecular ion peaks and fragmentation patterns .

Q. What synthetic pathways are commonly used to prepare 9-Acetoxynonanoyl chloride, and what parameters critically influence yield?

Methodological Answer: A two-step synthesis is typical: (1) esterification of nonanoic acid with acetic anhydride to form 9-acetoxynonanoic acid, followed by (2) reaction with thionyl chloride (SOCl) under anhydrous conditions. Key parameters include maintaining stoichiometric excess of SOCl, reaction temperature (40–60°C), and inert gas purging to minimize hydrolysis. Monitor reaction completion via TLC (silica gel, hexane:ethyl acetate 4:1) .

Q. How should kinetic studies be designed to investigate the reactivity of 9-Acetoxynonanoyl chloride with nucleophiles?

Methodological Answer: Use pseudo-first-order conditions with excess nucleophile (e.g., amines or alcohols). Track reaction progress via H NMR or HPLC, measuring disappearance of the acyl chloride peak. Vary temperature (10–50°C) to calculate activation energy via the Arrhenius equation. Include control experiments to account for solvent polarity effects (e.g., dichloromethane vs. THF) .

Advanced Research Questions

Q. How can conflicting NMR data regarding the purity of 9-Acetoxynonanoyl chloride be resolved?

Methodological Answer: Contradictions often arise from residual solvents or hydrolysis byproducts. Perform gradient sublimation or column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the pure compound. Use C NMR to distinguish between acyl chloride (δ ~170 ppm) and hydrolyzed acid (δ ~175 ppm). Quantify impurities via GC-MS with internal standardization .

Q. What computational methods are suitable for modeling reaction mechanisms of 9-Acetoxynonanoyl chloride?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nucleophilic acyl substitution pathways. Compare computed transition-state energies with experimental kinetic data to validate mechanisms. Solvent effects should be incorporated using a polarizable continuum model (PCM). Cross-correlate IR vibrational frequencies with experimental spectra to confirm intermediate structures .

Q. How can hydrolytic degradation of 9-Acetoxynonanoyl chloride during storage be mitigated, and what stability studies validate these strategies?

Methodological Answer: Store under inert atmosphere (argon) at –20°C with molecular sieves (3Å). Conduct accelerated stability studies by exposing samples to controlled humidity (20–80% RH) and tracking degradation via HPLC. Apply the Eyring equation to extrapolate shelf life under standard conditions. Use Karl Fischer titration to quantify residual moisture in stored batches .

Q. What statistical approaches are appropriate for analyzing discrepancies in reactivity data across different solvent systems?

Methodological Answer: Perform multivariate ANOVA to assess solvent polarity, dielectric constant, and hydrogen-bonding capacity as independent variables. Use principal component analysis (PCA) to identify solvent clusters influencing reactivity. Report 95% confidence intervals for rate constants and apply Tukey’s HSD test for pairwise comparisons .

Data Presentation & Critical Analysis

Q. How should researchers present contradictory data in publications involving 9-Acetoxynonanoyl chloride?

Methodological Answer: Clearly tabulate conflicting results (e.g., yields, spectral data) and hypothesize sources of error (e.g., moisture ingress, side reactions). Use error bars in graphs to represent standard deviations from triplicate experiments. Discuss how methodological variations (e.g., solvent purity, temperature control) might contribute to discrepancies. Cite precedents from analogous acyl chloride systems .

Q. What criteria determine the optimal chromatographic conditions for separating 9-Acetoxynonanoyl chloride from its degradation products?

Methodological Answer: Screen columns (C18 vs. phenyl-hexyl) and mobile phases (acetonitrile:water vs. methanol:buffer) using a design-of-experiments (DoE) approach. Optimize for resolution (R > 1.5) and peak symmetry (tailing factor < 2). Validate with spike-recovery experiments (90–110% recovery) and limit of quantification (LOQ) studies .

Safety & Handling

Q. What protocols ensure safe handling of 9-Acetoxynonanoyl chloride in moisture-sensitive reactions?

Methodological Answer: Use Schlenk lines or gloveboxes for air-free transfers. Equip reaction setups with calcium chloride drying tubes. Train personnel in emergency response for acyl chloride exposure (e.g., immediate flushing with water for skin/eye contact). Monitor airborne concentrations via IR spectroscopy and adhere to OSHA PEL/TLV guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.